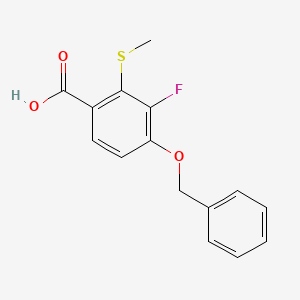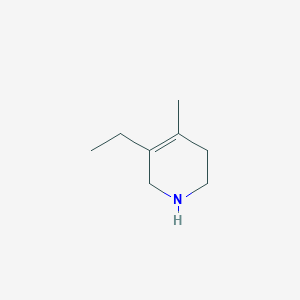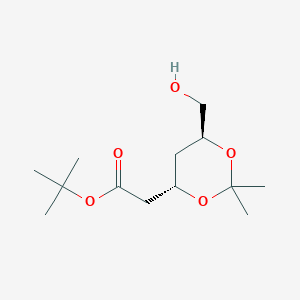
Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is a complex organic compound with a unique structure that includes a dioxane ring, hydroxymethyl group, and acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester typically involves multiple steps. One common method starts with the preparation of the dioxane ring, followed by the introduction of the hydroxymethyl group and the acetic acid ester. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The dioxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing enzyme mechanisms and studying metabolic processes.
Medicine
In medicine, (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxane ring provides a rigid framework that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxane derivatives and esters with hydroxymethyl groups. Examples include:
- 1,3-Dioxane-4-acetic Acid Esters
- Hydroxymethyl-2,2-dimethyl-1,3-dioxane Derivatives
Uniqueness
What sets (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester apart is its specific stereochemistry and combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H24O5 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
CFRUAOXMCVQMFP-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


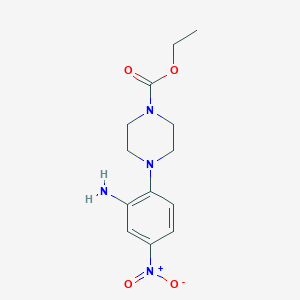
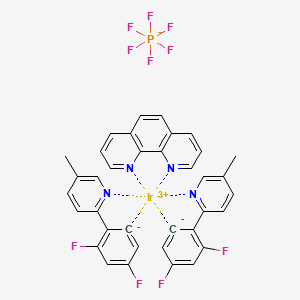

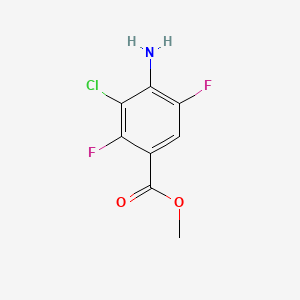
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
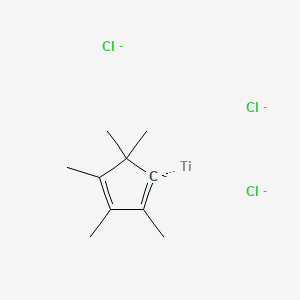
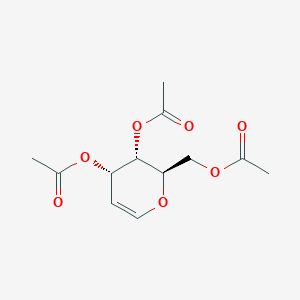
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
